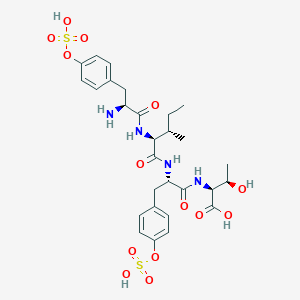
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is a complex organic compound with the molecular formula C33H46N6O16S2 and a molecular weight of 846.88 g/mol . This compound is characterized by the presence of sulfonated tyrosine residues, which play a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine typically involves the stepwise assembly of its constituent amino acids, followed by sulfonation of the tyrosine residues. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents . After the assembly of the peptide chain, the protecting groups are removed, and the tyrosine residues are sulfonated using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and intermediates. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfonated tyrosine residues can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the peptide bonds or the sulfonate groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonation reactions and peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups enhance the compound’s binding affinity and specificity, facilitating its role in signal transduction pathways. The peptide backbone allows for conformational flexibility, enabling the compound to interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
O-Sulfo-L-tyrosine: A simpler sulfonated amino acid with similar chemical properties.
O-Sulfo-L-threonine: Another sulfonated amino acid with distinct biological activities.
O-Sulfo-L-tyrosyl-L-threonine: A related dipeptide with comparable sulfonation patterns.
Uniqueness
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propiedades
Número CAS |
179667-63-1 |
|---|---|
Fórmula molecular |
C28H38N4O14S2 |
Peso molecular |
718.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H38N4O14S2/c1-4-15(2)23(31-25(34)21(29)13-17-5-9-19(10-6-17)45-47(39,40)41)27(36)30-22(26(35)32-24(16(3)33)28(37)38)14-18-7-11-20(12-8-18)46-48(42,43)44/h5-12,15-16,21-24,33H,4,13-14,29H2,1-3H3,(H,30,36)(H,31,34)(H,32,35)(H,37,38)(H,39,40,41)(H,42,43,44)/t15-,16+,21-,22-,23-,24-/m0/s1 |
Clave InChI |
GOHLMBHZKWPJQG-NZUMNYOTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



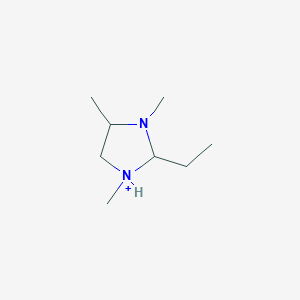
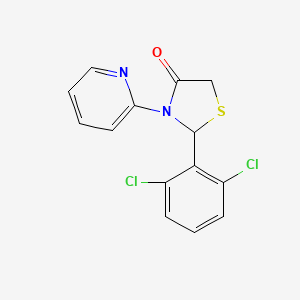
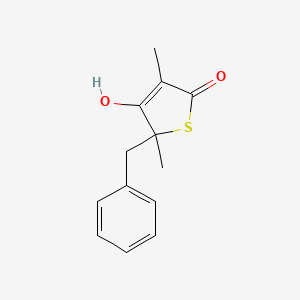
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
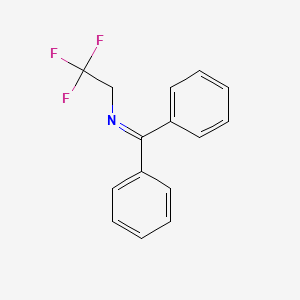
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
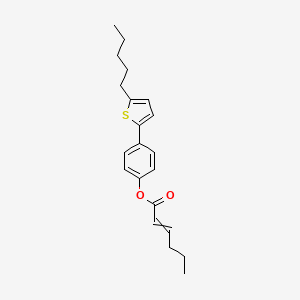
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
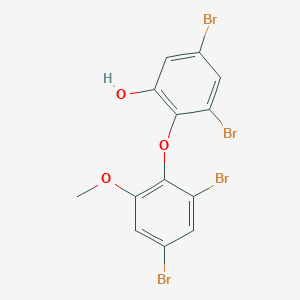
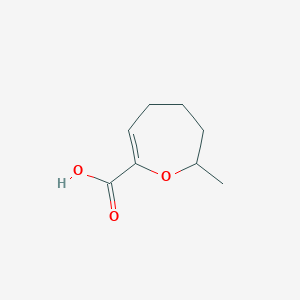
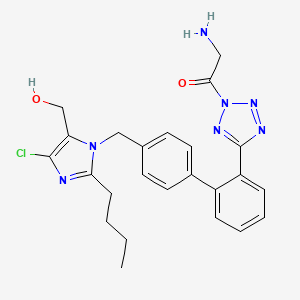

![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
